Cas no 1550464-41-9 (((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol)

(1S,2R)-2-(Aminomethyl)-2-phenylcyclopropyl)methanol is a chiral cyclopropane derivative featuring both aminomethyl and hydroxymethyl functional groups on a phenyl-substituted cyclopropane scaffold. Its rigid three-membered ring structure and stereochemical specificity make it a valuable intermediate in pharmaceutical synthesis, particularly for designing bioactive compounds with constrained geometries. The presence of primary amine and alcohol moieties enhances its utility in derivatization, enabling applications in peptide mimetics, enzyme inhibitors, or ligand design. The (1S,2R) configuration ensures precise stereocontrol in asymmetric synthesis. This compound’s balanced polarity and functional group reactivity facilitate its use in medicinal chemistry, where cyclopropane motifs are prized for metabolic stability and conformational restriction.
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol structure
1550464-41-9 structure
商品名:((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol
CAS番号:1550464-41-9
MF:C11H15NO
メガワット:177.242902994156
CID:4609445

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol 化学的及び物理的性質

名前と識別子

    • ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol
    • インチ: 1S/C11H15NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-,11+/m1/s1
    • InChIKey: TUXJNNNBUMTWCS-MNOVXSKESA-N
    • ほほえんだ: C([C@H]1C[C@]1(CN)C1=CC=CC=C1)O

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM301572-1g
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol
1550464-41-9 95%
1g
$638 2023-02-17
Chemenu
CM301572-1g
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol
1550464-41-9 95%
1g
$638 2021-06-15

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol 関連文献

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanolに関する追加情報

Comprehensive Overview of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol (CAS No. 1550464-41-9)

The compound ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol (CAS No. 1550464-41-9) is a chiral cyclopropane derivative with significant potential in pharmaceutical and organic synthesis. Its unique structure, featuring a phenylcyclopropyl core and functional groups like aminomethyl and methanol, makes it a valuable intermediate for drug discovery and material science. Researchers are increasingly interested in its stereoselective properties, which are critical for developing enantiomerically pure therapeutics.

In recent years, the demand for chiral building blocks like ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol has surged due to their role in designing targeted therapies. This compound’s cyclopropyl ring enhances metabolic stability, a key factor in optimizing drug candidates. Its aminomethyl group also offers versatility for further derivatization, aligning with trends in fragment-based drug design and click chemistry applications.

From an industrial perspective, CAS No. 1550464-41-9 is synthesized via asymmetric catalysis, a hotspot in green chemistry. Innovations in enantioselective synthesis have reduced production costs, addressing scalability challenges. This aligns with the growing focus on sustainable chemistry and atom economy—topics frequently searched in academic and industrial forums.

The compound’s pharmacophore potential is another area of interest. Its rigid phenylcyclopropyl scaffold mimics bioactive conformations, making it a candidate for CNS-targeting drugs. Recent studies explore its utility in neuroprotective agents, a trending topic due to rising neurodegenerative disease research. Users often search for “chiral amines in drug development” or “cyclopropane derivatives”, highlighting its relevance.

Analytical characterization of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol involves advanced techniques like HPLC chiral separation and NMR spectroscopy. These methods ensure purity, a critical factor for regulatory compliance in pharmaceuticals. Discussions on “HPLC method development for chiral compounds” frequently cite similar structures, underscoring its practical importance.

In summary, CAS No. 1550464-41-9 exemplifies the intersection of stereochemistry and medicinal chemistry. Its applications span from preclinical research to industrial-scale synthesis, driven by advancements in catalytic asymmetric synthesis. As the scientific community prioritizes precision medicine and green synthesis, this compound’s role is poised to expand, answering frequent queries like “chiral intermediates for APIs” and “sustainable chiral catalysts”.

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